molecular formula C7H11NO4 B12100795 2-(Amino(cyclopropyl)methyl)malonic acid

2-(Amino(cyclopropyl)methyl)malonic acid

Cat. No.: B12100795
M. Wt: 173.17 g/mol
InChI Key: ACSBQRMLFHRUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Amino(cyclopropyl)methyl)malonic acid: propanedioic acid, dimethyl ester , is a chemical compound with the following structural formula:

CH3C(COOCH3)2CH2NH2\text{CH}_3-\text{C}(\text{COOCH}_3)_2-\text{CH}_2-\text{NH}_2CH3​−C(COOCH3​)2​−CH2​−NH2​

. Its IUPAC systematic name is propane-1,3-dioic acid . Let’s break down its features:

    Basic Structure: It consists of the core structure of malonic acid (a dicarboxylic acid) and carries an additional methyl group.

    Functional Groups: The compound contains two ester groups and an amino group.

    Molecular Formula: C5H8O4\text{C}_5\text{H}_8\text{O}_4C5​H8​O4​

Preparation Methods

Synthetic Routes: The synthesis of 2-(Amino(cyclopropyl)methyl)malonic acid involves several steps:

    Deprotonation and Enolate Formation: A diester of malonic acid is deprotonated with a weak base (e.g., CH₃O⁻) to form an enolate.

    SN2 Reaction: The enolate acts as a nucleophile in an Sₙ₂ reaction with an alkyl halide, resulting in C–C bond formation at the alpha position (enolate alkylation).

    Acidic Ester Hydrolysis: Treatment with aqueous acid leads to hydrolysis of the ester.

    Decarboxylation: Upon heating, spontaneous decarboxylation occurs, extending the carbon chain.

    Tautomerization: The resulting enol tautomerizes back to the carboxylic acid .

Industrial Production: The industrial production methods for this compound may vary, but the synthetic routes described above provide a foundation for its preparation.

Chemical Reactions Analysis

2-(Amino(cyclopropyl)methyl)malonic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions would be derivatives of the compound with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition or metabolic pathways.

    Medicine: Potential pharmaceutical applications due to its unique structure.

    Industry: As a precursor for the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 2-(Amino(cyclopropyl)methyl)malonic acid exerts its effects would depend on its specific application. It may interact with molecular targets or participate in metabolic processes.

Biological Activity

2-(Amino(cyclopropyl)methyl)malonic acid is a malonic acid derivative characterized by the presence of an amino group and a cyclopropyl moiety. This compound exhibits unique chemical properties due to its functional groups, which include two carboxylic acid groups and an amino group. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

H2C CP COOH 2NH2\text{H}_2\text{C CP COOH }_2\text{NH}_2

Where "CP" denotes the cyclopropyl group. The presence of both carboxylic acid functionalities allows for various chemical reactions, including decarboxylation, which can influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, including:

Study 1: Enzyme Inhibition

In a study focusing on malonic acid derivatives, this compound was evaluated for its ability to inhibit factor Xa. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range, showcasing its potential as a therapeutic agent in thromboembolic disease management .

Study 2: Antimicrobial Activity

Research on malonic acid derivatives revealed that certain compounds within this class possess antimicrobial properties. Although specific data on this compound is sparse, related studies suggest that modifications to the malonic acid framework can lead to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is insightful:

Compound NameStructure FeaturesBiological Activity
Methylmalonic AcidOne methyl group on malonic acidInvolved in vitamin B12 metabolism
Malonic AcidBasic dicarboxylic acidGeneral metabolic intermediate
Cyclopropylamine DerivativesAmino group attached to cyclopropaneDiverse biological activities
This compoundCyclopropyl and amino groups on malonic acidPotential enzyme inhibition and antimicrobial properties

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]propanedioic acid

InChI

InChI=1S/C7H11NO4/c8-5(3-1-2-3)4(6(9)10)7(11)12/h3-5H,1-2,8H2,(H,9,10)(H,11,12)

InChI Key

ACSBQRMLFHRUDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(C(=O)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.